molecular formula C10H8BrN B1272947 1-(Bromomethyl)isoquinoline CAS No. 74417-44-0

1-(Bromomethyl)isoquinoline

Cat. No.: B1272947
CAS No.: 74417-44-0
M. Wt: 222.08 g/mol
InChI Key: WGMSTZBEMVJMCR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)isoquinoline, also known as BMQ, is a heterocyclic aromatic compound containing a nitrogen atom in its ring structure. It is a white, crystalline solid with a melting point of 130-131°C. BMQ is a common building block used in organic synthesis and has been utilized in a variety of scientific research applications, including drug design and development, organic chemistry, and catalysis.

Scientific Research Applications

Synthesis of Pyrrolo[2,1-a]isoquinolines

  • Isoquinoline reacts with ethyl bromopyruvate to produce pyrrolo[2,1-a]isoquinoline derivatives, which are significant in the synthesis of various compounds (Yavari, Hossaini, & Sabbaghan, 2006).

Electroreductive Synthesis for Alkaloid Production

  • Electrochemical reduction of immonium salts with bromobenzylbromide derivatives leads to 1-(bromobenzyl)-isoquinoline derivatives, useful in synthesizing natural alkaloids like Cularine (Shono, Miyamoto, Mizukami, & Hamaguchi, 1981).

One-Pot Multistep Synthesis of Isoquinolin-1(2H)-ones

  • A robust approach for synthesizing isoquinolin-1(2H)-ones through a multistep process that involves alkylation and cascade reactions (Li & Chua, 2011).

Prodrug System for Hypoxic Tissues

  • The development of a prodrug system that uses 2-nitroimidazol-5-ylmethyl unit for selective drug delivery to hypoxic tissues, demonstrating the potential of isoquinoline derivatives in targeted therapy (Parveen, Naughton, Whish, & Threadgill, 1999).

Synthesis of Tetrahydrobenz[g]isoquinoline Diones

Improved Drug Synthesis via Telescoping Process

  • An advanced synthesis method for key intermediates in drug discoveries using a telescoping process, exemplifying the role of isoquinoline derivatives in pharmaceutical development (Nishimura & Saitoh, 2016).

Bronchodilator Activity of Tetrahydroisoquinolines

  • Exploration of bronchodilating activities of tetrahydroisoquinoline derivatives, indicating their potential in respiratory therapy (Iwasawa & Kiyomoto, 1967).

Safety and Hazards

1-(Bromomethyl)isoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Properties

IUPAC Name

1-(bromomethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMSTZBEMVJMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379919
Record name 1-Bromomethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74417-44-0
Record name 1-Bromomethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-methylisoquinoline (0.99 g, 6.91 mmol), NBS (1.35 g, 1.1 eq) and AIBN (10 mg, catalytic amount) was added CCl4 (15 mL), which was then refluxed for 2 h. The suspended particles were removed by filtration, and washed with CCl4. The organic layers were combined, concentrated under reduced pressure, and separated by column chromatography (30%, ethyl acetate/hexane) to give the title compound (270 mg, Yield: 18%) as a violet solid.
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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